

physical and chemical properties of 3-Hydroxy-1,3-diphenylbutan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-1,3-diphenylbutan-1-one

Cat. No.: B15489188

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An In-depth Technical Guide on 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylbutan-1-one is a β -hydroxy ketone that belongs to the broader class of organic compounds known as aldol adducts. Its structure, featuring two phenyl groups and a hydroxyl moiety, suggests potential for diverse chemical reactivity and biological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Hydroxy-1,3-diphenylbutan-1-one**, outlines a general synthetic approach, and discusses the biological context of related compounds due to the current lack of specific data for the title compound.

Core Data

A summary of the key identifiers and computed physicochemical properties for **3-Hydroxy-1,3-diphenylbutan-1-one** is presented below. It is important to note that experimental data for several of these properties are not readily available in the current literature.

Table 1: Identifiers and Physicochemical Properties of **3-Hydroxy-1,3-diphenylbutan-1-one**

Property	Value	Source
IUPAC Name	3-hydroxy-1,3-diphenylbutan-1-one	PubChem[1]
Synonyms	Not available	
CAS Number	6397-70-2	PubChem[1]
Molecular Formula	C ₁₆ H ₁₆ O ₂	PubChem[1]
Molecular Weight	240.30 g/mol	PubChem[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
XLogP3	2.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

Synthesis

The primary synthetic route to **3-Hydroxy-1,3-diphenylbutan-1-one** is the aldol condensation reaction.[2] This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds, in this case, likely acetophenone and a derivative.

General Experimental Protocol: Aldol Condensation

The following is a generalized protocol for a base-catalyzed aldol condensation that can be adapted for the synthesis of **3-Hydroxy-1,3-diphenylbutan-1-one**.

Materials:

- Acetophenone

- A suitable second carbonyl compound (e.g., another molecule of acetophenone or a different ketone/aldehyde)
- Sodium hydroxide (NaOH) or other suitable base
- Ethanol or other suitable solvent
- Water
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

- Dissolve the carbonyl compounds in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **3-Hydroxy-1,3-diphenylbutan-1-one**.

Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular synthesis.

Chemical and Spectroscopic Characterization

Detailed experimental spectroscopic data for **3-Hydroxy-1,3-diphenylbutan-1-one** is scarce in the public domain. However, based on its structure, the following spectral characteristics would be expected:

- ¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methyl group, methylene protons, a methine proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
- ¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, the methylene carbon, and the aromatic carbons.
- IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds of the phenyl rings.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, pharmacological properties, or associated signaling pathways of **3-Hydroxy-1,3-diphenylbutan-1-one**. However, the broader classes of compounds to which it belongs, such as β -hydroxy ketones and chalcone derivatives, have been the subject of extensive research.

Context from Related Compounds

- Chalcones and their analogues: These compounds, which are α,β -unsaturated ketones, are biosynthetically related to aldol products. They have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.^{[3][4][5][6]} The cytotoxicity of many chalcone derivatives against various cancer cell lines has been well-documented.^{[3][4][5]}
- β -Hydroxy Ketones: This structural motif is found in numerous biologically active natural products and synthetic compounds. The ketone body β -hydroxybutyrate, for instance, plays a crucial role in cellular energy metabolism and has been shown to have signaling functions, including the regulation of oxidative stress and inflammation.^{[7][8][9][10]}

The presence of the β -hydroxy ketone functionality in **3-Hydroxy-1,3-diphenylbutan-1-one** suggests that it could potentially interact with biological systems, but this remains to be

experimentally verified.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **3-Hydroxy-1,3-diphenylbutan-1-one** via an aldol condensation reaction.



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- To cite this document: BenchChem. [physical and chemical properties of 3-Hydroxy-1,3-diphenylbutan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489188#physical-and-chemical-properties-of-3-hydroxy-1-3-diphenylbutan-1-one]

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